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Compound of Interest

Compound Name: Quinagolide hydrochloride

Cat. No.: B1678643 Get Quote

An In-depth Technical Guide to the Structural Analysis and Enantiomers of Quinagolide
Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive analysis of Quinagolide hydrochloride, a non-

ergot-derived selective dopamine D2 receptor agonist. The document covers its structural

properties, the significance of its enantiomers, mechanism of action, and key pharmacokinetic

parameters. Detailed experimental protocols for receptor binding assays and enantiomeric

separation are also provided to support further research and development.

Structural Analysis
Quinagolide is a synthetic, non-ergoline compound recognized for its potent and selective

agonistic activity at dopamine D2 receptors.[1][2][3][4] Its chemical structure is based on an

octahydrobenzo[g]quinoline ring system.[5] Unlike older dopamine agonists such as

bromocriptine, its non-ergot structure is associated with a potentially more favorable safety

profile, particularly concerning the reduced risk of fibrotic reactions.[6] The hydrochloride salt

form enhances its stability and suitability for pharmaceutical formulations.[7][8][9]

Table 1: Chemical and Physical Properties of Quinagolide Hydrochloride
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Property Value

IUPAC Name

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-

hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-

2H-benzo[g]quinoline hydrochloride[9][10]

Molecular Formula C₂₀H₃₄ClN₃O₃S[8][9]

Molecular Weight 432.02 g/mol [8][11]

CAS Number 94424-50-7[8][9]

Appearance White to off-white crystalline powder[9]

Drug Class Dopamine Agonist[5][12]

Enantiomers of Quinagolide
Quinagolide is administered as a racemate, which is an equimolar mixture of its two

enantiomers: the (+)- and (-)-forms.[1][2][5] Extensive pharmacological studies have

demonstrated that the therapeutic activity, specifically the dopaminomimetic effect, is almost

exclusively associated with the (-)-enantiomer.[2][7][8][13] This enantioselectivity is a critical

aspect of its pharmacology, as the stereochemical configuration dictates the molecule's ability

to bind effectively to the D2 receptor.

While the drug was first synthesized in its racemic form, and is still marketed as such, the

development of stereoselective synthesis routes has been a subject of academic research to

isolate the therapeutically active (-)-enantiomer.[7][12][13][14] Regulatory bodies now typically

require thorough characterization of the distinct pharmacokinetic and pharmacological profiles

of individual enantiomers for new chiral drug candidates.[15][16]

Mechanism of Action
Quinagolide functions as a potent and selective dopamine D2 receptor agonist.[3][6][17] Its

primary therapeutic effect in the treatment of hyperprolactinemia is achieved by inhibiting the

secretion of prolactin from lactotroph cells in the anterior pituitary gland.[1][2][6]

The signaling pathway is initiated by the binding of Quinagolide to D2 receptors, which are G

protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[18] This interaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://cymitquimica.com/cas/94424-50-7/?items=100
https://www.medkoo.com/products/5137
https://go.drugbank.com/salts/DBSALT001152
https://cymitquimica.com/cas/94424-50-7/?items=100
https://go.drugbank.com/salts/DBSALT001152
https://www.druginfosys.com//drug.aspx?drugCode=1543&type=1
https://go.drugbank.com/salts/DBSALT001152
https://cymitquimica.com/cas/94424-50-7/?items=100
https://cymitquimica.com/cas/94424-50-7/?items=100
https://en.wikipedia.org/wiki/Quinagolide
https://synapse.patsnap.com/drug/e5d4dedfb3de4296b828cd66e2bd7034
https://pubchem.ncbi.nlm.nih.gov/compound/Quinagolide
https://go.drugbank.com/drugs/DB09097
https://en.wikipedia.org/wiki/Quinagolide
https://go.drugbank.com/drugs/DB09097
https://pubs.acs.org/doi/10.1021/acsomega.9b00903
https://go.drugbank.com/salts/DBSALT001152
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648496/
https://pubs.acs.org/doi/10.1021/acsomega.9b00903
https://synapse.patsnap.com/drug/e5d4dedfb3de4296b828cd66e2bd7034
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648496/
https://pubs.acs.org/doi/10.1021/acs.joc.1c00603
https://cris.unibo.it/retrieve/34dad024-4c38-4604-9b2e-133647bf7052/molecules-27-07058.pdf
https://www.mdpi.com/1420-3049/26/11/3113
https://www.mims.com/philippines/drug/info/quinagolide?mtype=generic
https://synapse.patsnap.com/article/what-is-the-mechanism-of-quinagolide-hydrochloride
https://www.bocsci.com/quinagolide-and-impurities-list-1792.html
https://pubchem.ncbi.nlm.nih.gov/compound/Quinagolide
https://go.drugbank.com/drugs/DB09097
https://synapse.patsnap.com/article/what-is-the-mechanism-of-quinagolide-hydrochloride
https://epub.uni-regensburg.de/50822/1/Dissertation%20L%20Forster.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


triggers a cascade of intracellular events:

Receptor Binding: Quinagolide binds with high affinity to D2 receptors on lactotroph cells.[1]

[2][17]

G Protein Activation: The activated receptor stimulates the associated Gαi/o protein.

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to

a reduction in the intracellular concentration of the second messenger, cyclic adenosine

monophosphate (cAMP).[1][2]

Inhibition of Prolactin Secretion: The decrease in cAMP levels suppresses both basal and

stimulated prolactin synthesis and release.[1][2]

Quinagolide also exhibits a low affinity for dopamine D1 receptors, which is considered

clinically insignificant.[1][2]
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Caption: Signaling pathway of Quinagolide at the D2 receptor.

Pharmacokinetic Profile
Quinagolide exhibits rapid absorption after oral administration, but undergoes extensive first-

pass metabolism, resulting in low absolute bioavailability.[1][2][3] Its long half-life allows for

convenient once-daily dosing.[6]

Table 2: Summary of Pharmacokinetic Parameters for Quinagolide
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Parameter Value Reference(s)

Absorption
Rapid and extensive (~95% of

dose)
[1][2]

Absolute Bioavailability
Low (~4%) due to pre-systemic

metabolism
[1][2][3]

Time to Peak Plasma Conc.

(Tmax)
30-60 minutes [1][2][3]

Plasma Protein Binding ~90% (non-specific) [1][3]

Volume of Distribution (Vd) ~100 L [2][3]

Metabolism

Extensive hepatic first-pass;

forms active (N-desethyl) and

inactive metabolites

[1][2][3]

Elimination Half-life ~11.5 hours [3][11]

Excretion
~50% via urine, ~40% via

feces (>95% as metabolites)
[1][3]

Experimental Protocols
Protocol: Dopamine D2 Receptor Radioligand Binding
Assay
This protocol outlines a competitive binding assay to determine the affinity of Quinagolide for

the human dopamine D2 receptor.

1. Materials and Reagents:

HEK293T cells stably expressing the human D2 receptor.[18]

Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.

Non-specific binding control: Haloperidol (10 µM).

Test compound: Quinagolide hydrochloride (serial dilutions).
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Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Scintillation fluid and vials.

2. Methodology:

Membrane Preparation: Culture and harvest HEK293T-D2 cells. Homogenize cells in ice-

cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh

assay buffer to a final protein concentration of 10-20 µg per well.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at

a concentration near its Kd), and varying concentrations of Quinagolide. For total binding,

omit the test compound. For non-specific binding, add a high concentration of haloperidol.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell

harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold

assay buffer.

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify

the bound radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific counts from total

counts. Plot specific binding against the logarithm of Quinagolide concentration and fit the

data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding

affinity constant (Ki) using the Cheng-Prusoff equation.
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Caption: Experimental workflow for a D2 receptor binding assay.
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Protocol: Chiral HPLC Method for Enantiomer
Separation
This protocol describes a high-performance liquid chromatography (HPLC) method for the

separation and quantification of Quinagolide enantiomers.

1. Materials and Reagents:

HPLC System: A standard HPLC system with a UV detector.

Chiral Column: A column with a chiral stationary phase (CSP), such as an α1-acid

glycoprotein (AGP) or an ovomucoid-based column.[19][20]

Mobile Phase: An optimized mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH

adjusted) and an organic modifier (e.g., isopropanol or acetonitrile). The exact ratio must be

optimized for the specific column used.

Sample: Quinagolide hydrochloride dissolved in the mobile phase.

2. Methodology:

System Preparation: Equilibrate the chiral AGP column with the mobile phase at a constant

flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

Sample Injection: Inject a defined volume (e.g., 20 µL) of the dissolved Quinagolide sample

onto the column.

Chromatographic Separation: The enantiomers will interact differently with the chiral

stationary phase, leading to different retention times and their separation into two distinct

peaks.

Detection: Monitor the column effluent using a UV detector at an appropriate wavelength

(e.g., 280 nm or 322 nm).

Data Analysis: Integrate the peak areas for the (+) and (-) enantiomers. The enantiomeric

purity can be calculated from the relative peak areas. The method should be validated for

linearity, precision, accuracy, and robustness according to ICH guidelines.[15][19]
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Caption: Workflow for chiral HPLC separation of enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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